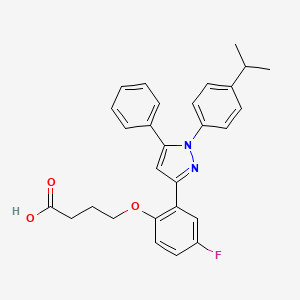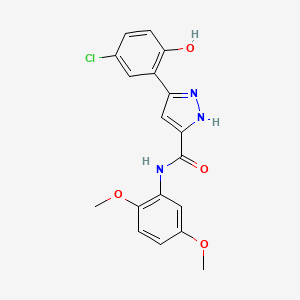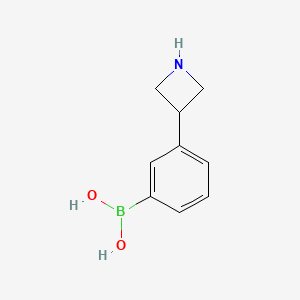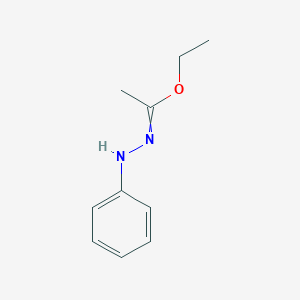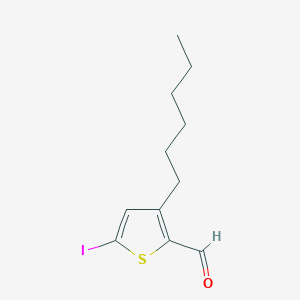
3-Hexyl-5-iodo-2-thiophenecarboaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-5-iodo-2-thiophenecarboaldehyde is an organosulfur compound with the molecular formula C11H15IOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique structure, which includes a hexyl chain and an iodine atom attached to the thiophene ring, as well as an aldehyde functional group. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-5-iodo-2-thiophenecarboaldehyde typically involves the iodination of 3-hexylthiophene followed by formylation. One common method is the Vilsmeier-Haack reaction, where 3-hexylthiophene is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hexyl-5-iodo-2-thiophenecarboaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic or basic conditions.
Reduction: NaBH4, methanol or ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a catalyst.
Major Products:
Oxidation: 3-Hexyl-5-iodo-2-thiophenecarboxylic acid.
Reduction: 3-Hexyl-5-iodo-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hexyl-5-iodo-2-thiophenecarboaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 3-Hexyl-5-iodo-2-thiophenecarboaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in various nucleophilic addition and condensation reactions. The iodine atom can undergo substitution reactions, making the compound versatile in synthetic chemistry .
Comparison with Similar Compounds
Thiophene-2-carboxaldehyde: A simpler analog without the hexyl and iodine substituents.
3-Hexylthiophene: Lacks the iodine and aldehyde groups.
5-Iodo-2-thiophenecarboxaldehyde: Similar but without the hexyl chain
Uniqueness: 3-Hexyl-5-iodo-2-thiophenecarboaldehyde is unique due to the combination of its hexyl chain, iodine atom, and aldehyde group. This combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing more complex molecules .
Properties
Molecular Formula |
C11H15IOS |
|---|---|
Molecular Weight |
322.21 g/mol |
IUPAC Name |
3-hexyl-5-iodothiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15IOS/c1-2-3-4-5-6-9-7-11(12)14-10(9)8-13/h7-8H,2-6H2,1H3 |
InChI Key |
CYSIOLSDEIZBAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14082716.png)
![2-{[6-(5-Chloro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexyl]amino}ethan-1-ol](/img/structure/B14082717.png)

![1-(3-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082729.png)
![methyl [9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B14082735.png)
![N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide](/img/structure/B14082757.png)
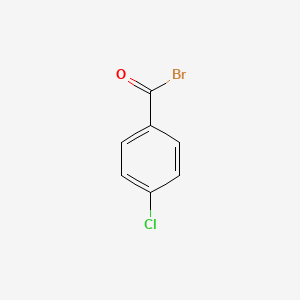
![2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14082785.png)
